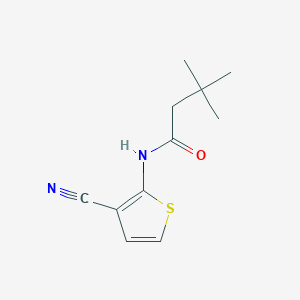![molecular formula C12H13Cl2N3S B4279443 3-[(3,4-dichlorobenzyl)thio]-5-ethyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4279443.png)
3-[(3,4-dichlorobenzyl)thio]-5-ethyl-4-methyl-4H-1,2,4-triazole
Vue d'ensemble
Description
3-[(3,4-dichlorobenzyl)thio]-5-ethyl-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 3-[(3,4-dichlorobenzyl)thio]-5-ethyl-4-methyl-4H-1,2,4-triazole is not fully understood. However, studies have shown that it exerts its biological activities through the inhibition of various enzymes and proteins. For example, it has been found to inhibit the growth of fungi by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3,4-dichlorobenzyl)thio]-5-ethyl-4-methyl-4H-1,2,4-triazole exhibits a range of biochemical and physiological effects. It has been found to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. It has also been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(3,4-dichlorobenzyl)thio]-5-ethyl-4-methyl-4H-1,2,4-triazole in lab experiments is its broad spectrum of biological activities. It has been found to exhibit potent antifungal, antibacterial, and antitumor activities, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the research and development of 3-[(3,4-dichlorobenzyl)thio]-5-ethyl-4-methyl-4H-1,2,4-triazole. One of the potential directions is the development of new drugs for the treatment of fungal and bacterial infections. Another potential direction is the development of new drugs for the treatment of cancer. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in other scientific fields, such as material science and agriculture.
Conclusion:
3-[(3,4-dichlorobenzyl)thio]-5-ethyl-4-methyl-4H-1,2,4-triazole is a versatile compound with significant potential for various scientific research applications. Its broad spectrum of biological activities, including antifungal, antibacterial, and antitumor activities, make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and its potential applications in other scientific fields.
Applications De Recherche Scientifique
3-[(3,4-dichlorobenzyl)thio]-5-ethyl-4-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antifungal, antibacterial, and antitumor activities. In addition, it has been shown to possess potent inhibitory effects on various enzymes, including tyrosinase, acetylcholinesterase, and urease. This makes it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-ethyl-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3S/c1-3-11-15-16-12(17(11)2)18-7-8-4-5-9(13)10(14)6-8/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRCPELXTNEMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)SCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4279363.png)
![2-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4279366.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4279373.png)





![2-imino-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4279402.png)


![ethyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4279447.png)
![ethyl {4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetate](/img/structure/B4279453.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4279469.png)